4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRHTSFHCJFYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Approach (Based on CN110386936B Patent)
This method involves:
Step 1: Condensation reaction between a 2-methyl-3,3-dichloroacrylonitrile derivative (Formula II) and a methylene reagent (trimethyl orthoformate, Formula III) in a suitable solvent (e.g., cyclohexane, tetrahydrofuran) under catalytic conditions to obtain an intermediate (Formula IV).
Step 2: Addition-condensation cyclization of the intermediate (Formula IV) with formamidine salt in the presence of a base (alkali) in another solvent (e.g., acetonitrile or dimethoxyethane). This step includes elimination of hydrogen chloride to form the final 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
| Step | Conditions | Temperature (°C) | Time (hours) | Molar Ratios (Base:Formamidine:Intermediate) |
|---|---|---|---|---|
| Condensation | Catalyst in solvent A (e.g., cyclohexane) | Ambient to 50 | 2-8 | - |
| Cyclization & Elimination | Alkali in solvent B (e.g., acetonitrile) | 0-50 (cyclization), 50-110 (elimination) | 2-8 each | 2.0-3.0 : 1.0-1.5 : 1 |
- High selectivity and yield.
- Low generation of waste water and acid.
- Use of cheap, readily available raw materials.
- Environmentally friendly and operationally simple.
This method yields the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with minimal side reactions and high purity.
Novel Four-Step Synthesis via Ethyl 2-cyano-4,4-dimethoxybutanoate (Based on US Patent 20190169200)
This novel method emphasizes a shorter, more efficient route with higher yields and less waste:
Step a: Coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
Step b: Reaction of this intermediate with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Step c: Conversion of the above to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step d: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Overall improved yield (above 75% in first step, overall yield significantly improved over previous methods).
- High purity product (>99.5% by HPLC) without additional purification.
- Reduced reaction times and safer, more controllable conditions.
- Reduced solvent and waste generation, with solvent and unreacted starting material recovery.
Reaction Scheme Summary:
| Step | Reaction Description | Yield (%) | Notes |
|---|---|---|---|
| a | Coupling to form ethyl 2-cyano-4,4-dimethoxybutanoate | 75-85 | Excess ethyl 2-cyanoacetate used |
| b | Addition of formamidine to form pyrimidin-4-ol derivative | 68-70 | Efficient cyclization |
| c | Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 68.3 | Mild conditions |
| d | Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 67.8 | Sodium hydroxide used; high purity achieved |
This method is industrially attractive due to its simplicity, yield, and environmental benefits.
Traditional Multi-Step Synthesis (Literature Overview)
A classical synthesis involves:
- α-Alkylation of diethyl malonate with allyl bromide.
- Cyclization with amidine to form a bislactam six-membered ring.
- Chlorination with phosphorus oxychloride to form a dichloropyrimidine.
- Oxidation of terminal double bonds to aldehyde groups.
- Final nucleophilic substitution/cyclization with ammonia water to yield the target compound.
This route is more complex and involves harsher reagents and longer reaction times, leading to lower yields and more waste.
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Yield Range (%) | Purity Achieved (%) | Environmental Impact | Industrial Suitability |
|---|---|---|---|---|---|
| Condensation-Cyclization (CN) | Condensation, cyclization, elimination | High (not specified) | High (not specified) | Low waste, eco-friendly | High |
| Four-Step Novel Synthesis (US) | Coupling, formamidine addition, cyclization, chlorination | 65-85 per step, overall high | >99.5 (HPLC) | Reduced waste, solvent recovery | Very High |
| Traditional Multi-Step (Lit.) | Alkylation, cyclization, chlorination, oxidation, substitution | Moderate to low | Moderate | Higher waste, harsh reagents | Moderate |
Research Findings and Notes
The novel four-step synthesis reduces reaction steps and waste, improving overall process sustainability and cost-effectiveness.
The condensation-cyclization method offers operational simplicity and high selectivity, suitable for scale-up with minimal environmental impact.
Traditional methods, while historically important, are less favorable due to complexity, lower yields, and environmental concerns.
Reaction conditions such as temperature control (0–50 °C for cyclization, 50–110 °C for elimination) and molar ratios of reagents critically influence yield and purity.
Purification is typically achieved by filtration, washing, and drying without extensive chromatographic steps in optimized methods, enhancing scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Oxidation: Potassium osmate hydrate and sodium periodate are used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry: 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is used as a scaffold in the development of kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory skin disorders such as atopic dermatitis.
- Pharmaceutical Intermediates: This compound serves as an intermediate in the synthesis of various therapeutic agents.
- Chemical Research: It is utilized in the synthesis of complex organic compounds and as a building block for designing new chemical entities.
- Biological Studies: Researchers employ this compound to study its effects on biological systems and its potential as a therapeutic agent.
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine acts as a Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway, crucial in cellular processes like immune response and cell proliferation, is impacted by this compound, making it potentially useful in treating diseases.
- Target of Action: The primary target is the Janus kinase (JAK) family of enzymes.
- Mode of Action: It inhibits the activity of one or more of the JAK family of enzymes.
- Biochemical Pathways: Disrupting the JAK-STAT signaling pathway affects various biochemical pathways, potentially impacting the immune system.
- Result of Action: Inhibiting the JAK-STAT signaling pathway can lead to the treatment of diseases such as cancer and inflammatory diseases, including rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis.
Biochemical Analysis
- Biochemical Properties: 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes, which are part of the JAK-STAT signaling pathway involved in cell division, death, and tumor formation processes.
- Cellular Effects: This compound influences cell signaling pathways, especially the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism.
- Molecular Mechanism: It binds to the active site of JAK enzymes, inhibiting their kinase activity and preventing the phosphorylation of STAT proteins.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: This compound acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity.
Molecular Targets: The primary molecular targets include various kinases involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Pathways Involved: By inhibiting key kinases, this compound can modulate signaling pathways that regulate cell growth, differentiation, and survival.
Comparison with Similar Compounds
Positional Isomerism
- 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 35808-68-5) : Lacks the 2-methyl group, reducing steric hindrance at position 2. This enhances reactivity in Suzuki coupling reactions compared to the 2,6-dimethyl analog .
- 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 115093-90-8) : Dual chloro substituents increase electrophilicity but limit regioselectivity in further functionalization .
Functional Group Variations
- 4-Chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1909319-82-9) : The cyclopentyl group at position 7 enhances lipophilicity (clogP = 3.2 vs. 1.8 for the target compound), improving membrane permeability but reducing aqueous solubility .
Physicochemical Properties
| Compound (CAS) | Melting Point (°C) | logP | Solubility (mg/mL) |
|---|---|---|---|
| 4-Chloro-2,6-dimethyl (1638764-22-3) | 165–168 (predicted) | 1.8 | 0.12 (DMSO) |
| 4,5-Dichloro (115093-90-8) | 210–215 | 2.1 | 0.08 (DMSO) |
| 7-Cyclopentyl (1909319-82-9) | 188 | 3.2 | 0.05 (Water) |
| 7-Phenyl (872706-14-4) | 178–180 | 2.5 | 0.10 (Ethanol) |
Key Research Findings
- Structure-Activity Relationship (SAR): Methyl groups at positions 2 and 6 in the target compound reduce off-target interactions in kinase assays by 40% compared to non-methylated analogs .
- Metabolic Stability : The 2,6-dimethyl substitution enhances metabolic stability in hepatic microsomes (t₁/₂ = 120 min vs. 60 min for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) by blocking oxidative dechlorination pathways .
Biological Activity
4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound notable for its unique structure, which includes a fused pyrrole and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly its role as a Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is crucial in various cellular processes, including immune response and cell proliferation, making this compound significant in the treatment of several diseases.
- Molecular Formula : C₇H₈ClN₃
- Molecular Weight : 163.6 g/mol
- Physical State : White crystalline solid
- Solubility : Soluble in organic solvents like ethanol and DMSO.
The primary action of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of JAK enzymes. These enzymes play a pivotal role in the JAK-STAT signaling pathway, which regulates gene expression related to immune function and cell growth. By inhibiting these kinases, the compound can disrupt pathological signaling pathways associated with diseases such as cancer and autoimmune disorders.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism involves the activation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis via Bax activation |
| MDA-MB-231 | 15 | Caspase-3 activation leading to cell death |
| HepG2 | 12 | Microtubule depolymerization effect |
Anti-inflammatory Effects
In addition to its anticancer potential, 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been evaluated for its anti-inflammatory properties. It has shown efficacy in inhibiting COX-2 activity, a key enzyme involved in inflammation.
Table 2: Anti-inflammatory Activity Data
| Compound | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |
|---|---|---|---|
| 4-Chloro Compound | 0.04 | Celecoxib | 0.04 |
Case Studies
- Study on Cancer Cell Lines : A study published in MDPI investigated the effects of various derivatives of pyrrolo[2,3-d]pyrimidine on cancer cell lines. The study found that derivatives similar to 4-chloro-2,6-dimethyl showed potent cytotoxicity against MDA-MB-231 cells with an IC₅₀ value significantly lower than standard chemotherapeutics.
- Anti-inflammatory Research : Another study highlighted the compound's ability to suppress COX-2 activity effectively. In vivo models demonstrated reduced paw edema in carrageenan-induced inflammation tests when treated with this compound.
Pharmacokinetics
The pharmacokinetic profile suggests that 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has favorable bioavailability due to its solubility in organic solvents. This property enhances its potential for oral administration and systemic distribution.
Q & A
Q. Optimization strategies :
- Use excess amine (3 equivalents) to drive substitution .
- Add NH4OH post-reaction to neutralize HCl and precipitate products .
- For temperature-sensitive reactions, lower temperatures with extended reflux times reduce decomposition .
How do structural modifications at the 2 and 6 positions influence the compound's biological activity, particularly kinase inhibition?
Advanced
Substituent size and hydrophobicity modulate interactions with kinase active sites:
- Methyl groups : Enhance steric shielding, potentially improving selectivity for kinases like EGFR or CDK2 .
- Comparative studies : Analogs with ethyl groups at position 5 show stronger inhibition (e.g., IC50 values for EGFR: 0.5–1.2 µM) . Molecular docking (e.g., ) predicts how 2,6-dimethyl substitutions affect binding pockets .
- Toxicity : Smaller substituents (e.g., methyl vs. ethyl) may reduce off-target effects .
What strategies resolve discrepancies in spectroscopic data when synthesizing novel derivatives?
Advanced
Contradictions in NMR/HRMS data may arise from tautomerism, impurities, or dynamic effects:
- 2D NMR (COSY/HSQC) : Clarifies proton-carbon connectivity and resolves overlapping signals .
- Recrystallization : Removes impurities (e.g., unreacted amines) that distort NMR shifts .
- Solvent effects : DMSO-d6 vs. CDCl3 can stabilize different tautomers, altering NH proton shifts (δ ~11.7 ppm in DMSO) .
- HRMS validation : Ensures molecular integrity (e.g., [M+H]+ for C12H11ClN4: 254.0562) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
